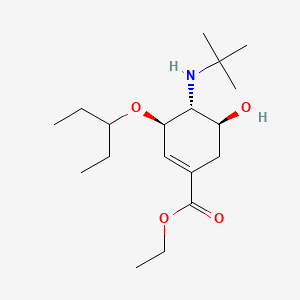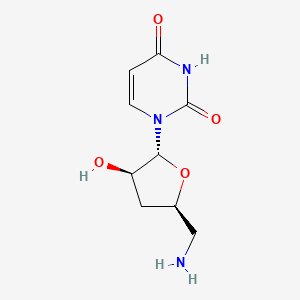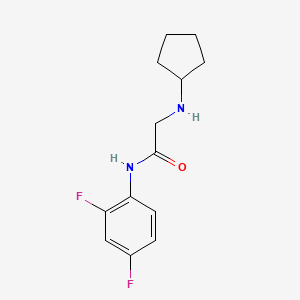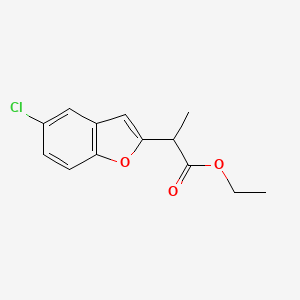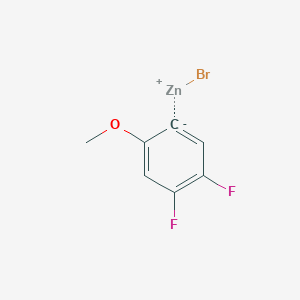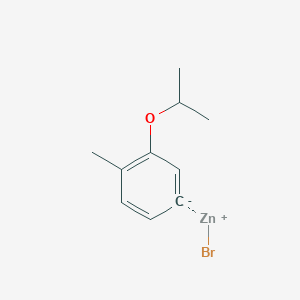
(3-i-Propyloxy-4-methylphenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-iso-propyloxy-4-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and versatility in organic synthesis, particularly in cross-coupling reactions. The presence of the zinc atom bonded to the aromatic ring makes it a valuable reagent in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-iso-propyloxy-4-methylphenyl)zinc bromide typically involves the reaction of (3-iso-propyloxy-4-methylphenyl) bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
(3-iso-propyloxy-4-methylphenyl) bromide+Zn→(3-iso-propyloxy-4-methylphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of (3-iso-propyloxy-4-methylphenyl)zinc bromide involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps like purification through distillation or crystallization to remove any impurities.
化学反应分析
Types of Reactions
(3-iso-propyloxy-4-methylphenyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The zinc atom can be replaced by other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with (3-iso-propyloxy-4-methylphenyl)zinc bromide include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving (3-iso-propyloxy-4-methylphenyl)zinc bromide depend on the type of reaction. For example, in cross-coupling reactions, the major products are often biaryl compounds, while in oxidation reactions, phenols or quinones are formed.
科学研究应用
(3-iso-propyloxy-4-methylphenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
作用机制
The mechanism by which (3-iso-propyloxy-4-methylphenyl)zinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to a target molecule. This transfer is facilitated by the presence of a catalyst, such as palladium, which activates the zinc-phenyl bond and allows for the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
相似化合物的比较
Similar Compounds
(4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide: This compound has a similar structure but with additional methyl groups on the aromatic ring.
(4-iso-propyloxy-2-methylphenyl)magnesium bromide: This is a Grignard reagent with a similar structure but contains magnesium instead of zinc.
Uniqueness
(3-iso-propyloxy-4-methylphenyl)zinc bromide is unique due to its specific substitution pattern on the aromatic ring and the presence of the zinc atom. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
属性
分子式 |
C10H13BrOZn |
|---|---|
分子量 |
294.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-methyl-2-propan-2-yloxybenzene-4-ide |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-8(2)11-10-7-5-4-6-9(10)3;;/h4,6-8H,1-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
WABVBAYJURMWJH-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=[C-]C=C1)OC(C)C.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


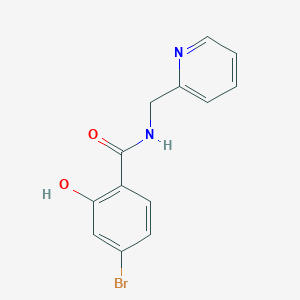

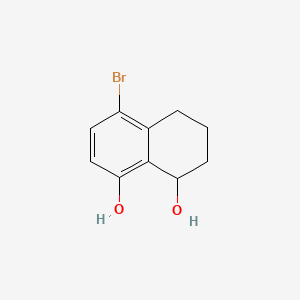
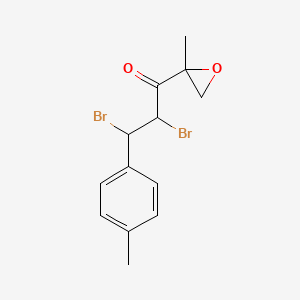
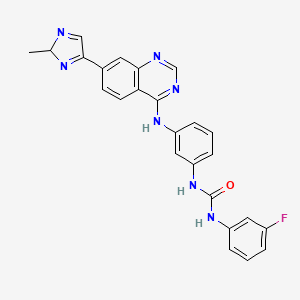
![(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)
